molecular formula C19H16N2O4S2 B4568434 (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4568434
M. Wt: 400.5 g/mol
InChI Key: OEDOZTWQKNWNFA-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities, making it a potential candidate for further biological evaluation.

Medicine

In medicinal chemistry, compounds with thiazolidinone cores have shown promise as anti-inflammatory, anticancer, and antidiabetic agents. Research into this compound could reveal similar therapeutic potentials.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro and hydroxyl groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the phenylpropyl group, which may affect its biological activity and chemical reactivity.

    (5Z)-5-(4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the nitro group, potentially altering its mechanism of action and applications.

Uniqueness

The presence of both the nitro and phenylpropyl groups in (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one makes it unique compared to other thiazolidinone derivatives. These substituents may enhance its biological activity and provide opportunities for further chemical modifications.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c22-16-9-8-14(11-15(16)21(24)25)12-17-18(23)20(19(26)27-17)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,22H,4,7,10H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDOZTWQKNWNFA-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

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